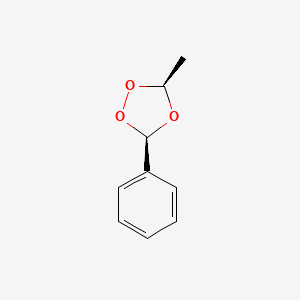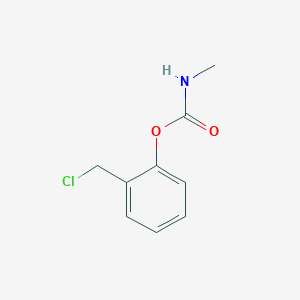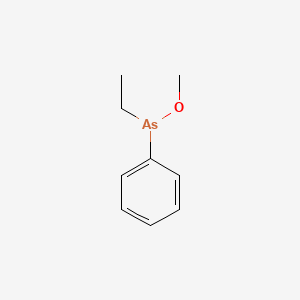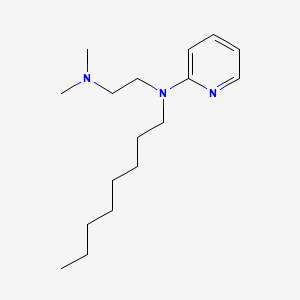
1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidinium ring substituted with a 3,3-diphenylpropyl group and a methyl group, with an iodide ion as the counterion. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide typically involves the alkylation of 1-methylpiperidine with 3,3-diphenylpropyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium chloride or sodium bromide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Corresponding halide derivatives.
Oxidation: Oxidized forms of the piperidinium ring.
Reduction: Reduced forms of the piperidinium ring.
Aplicaciones Científicas De Investigación
1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a neurotransmitter modulator.
Medicine: Explored for its anticholinergic properties and potential therapeutic applications in treating gastrointestinal disorders.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in gastrointestinal motility and secretion, providing relief from spastic and painful gastrointestinal conditions .
Comparación Con Compuestos Similares
- 1-(3,3-Diphenylpropyl)-4-phenylisonipecotic acid
- 3,3-Diphenyl-1-propanol
- 1-octadecyl-3,3-diphenyl-substituted indolinospirochromenes
Comparison: 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide is unique due to its quaternary ammonium structure, which imparts high stability and specific biological activity. Compared to similar compounds, it exhibits distinct anticholinergic properties and is more effective in modulating neurotransmitter activity .
Propiedades
Número CAS |
20763-36-4 |
|---|---|
Fórmula molecular |
C21H28IN |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
1-(3,3-diphenylpropyl)-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C21H28N.HI/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,21H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
VEKKCXHOVQMREZ-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[2,3-dimethyl-2-(methylcarbamoyloxymethyl)butyl]carbamic acid](/img/structure/B14703587.png)



![2-[(Carbamoyloxy)methyl]-2-methylpentyl 2-furylcarbamate](/img/structure/B14703609.png)
![Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14703610.png)
